molecular formula C20H16ClFN2O3 B2564953 1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-59-2

1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2564953
CAS RN: 946247-59-2
M. Wt: 386.81
InChI Key: PVTTXQVZRUBOOF-UHFFFAOYSA-N
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Description

The compound “1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C20H16ClFN2O3 . It is a synthetic compound and its detailed description and applications are not widely available in the literature.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C20H16ClFN2O3. It contains a pyridine ring which is a six-membered ring with one nitrogen atom, and a benzyl group which is a phenyl ring attached to a methylene group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not widely reported. Based on its structure, it is likely to be a solid at room temperature. It contains polar functional groups (amide and ether), which could make it somewhat soluble in polar solvents .

Scientific Research Applications

Medicinal Chemistry Applications

Selective Kinase Inhibition

One of the primary applications in medicinal chemistry is the development of selective kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily. These compounds showed significant in vivo efficacy and favorable pharmacokinetic profiles, leading to clinical trials for cancer treatment (Schroeder et al., 2009).

Antimicrobial Activity

The synthesis and evaluation of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives revealed compounds with notable antimicrobial activities. This study highlights the potential of fluoro-substituted benzyl compounds in developing new antimicrobials (Ahsan et al., 2016).

Material Science Applications

Polymer Synthesis

In material science, derivatives of this compound have been used to synthesize novel polymers. For example, ortho-linked polyamides based on a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrated high thermal stability and excellent solubility in polar solvents, making them suitable for advanced material applications (Hsiao et al., 2000).

Synthetic Methodology

Efficient Synthesis Techniques

Research into efficient synthesis techniques for complex molecules is vital. An efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key moiety in dopamine and serotonin receptor antagonists, showcases the importance of developing new synthetic methodologies (Hirokawa et al., 2000).

Mechanism of Action

The mechanism of action of this compound is not mentioned in the literature. It’s possible that it could interact with biological targets via hydrogen bonding or aromatic stacking interactions, given its structural features .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3/c1-27-18-10-3-2-9-17(18)23-19(25)13-6-5-11-24(20(13)26)12-14-15(21)7-4-8-16(14)22/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTTXQVZRUBOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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